molecular formula C10H16N2O B8813489 2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol

2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol

Cat. No.: B8813489
M. Wt: 180.25 g/mol
InChI Key: WVORGWGNCAZAES-UHFFFAOYSA-N
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Description

2-Cyclohexyl-5-methyl-2H-pyrazol-3-ol is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-cyclohexyl-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C10H16N2O/c1-8-7-10(13)12(11-8)9-5-3-2-4-6-9/h7,9,11H,2-6H2,1H3

InChI Key

WVORGWGNCAZAES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1)C2CCCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cyclohexylhydrazine hydrochloride (AK Scientific) (700 g, 4643 mmol) was added to a stirred solution of DCM (3000 mL) and ice cold 2M sodium hydroxide solution (1778 mL, 3556 mmol). The reaction mixture was stirred for 10 minutes at room temperature. The resulting phases were separated and the aqueous layer was extracted with DCM (4×2000 mL). The combined organic extracts were dried over anhydrous sodium sulphate, filtered and concentrated under reduced pressure. The resulting solid was dissolved in water (1300 mL), to which acetic acid (1300 mL) and ethyl acetoacetate (Fluka) (450 mL, 3556 mmol) were added and the reaction mixture was stirred at 85° C. for 1 hour. The resulting mixture was concentrated to dryness under reduced pressure and the residue was dissolved in DCM (3000 mL) and water (1000 mL). The pH was adjusted to pH 9 using 2M K2CO3 (aq), the phases were separated and the organic extract was washed with brine (1×2 L). The first aqueous layer was saturated with sodium chloride and the combined aqueous phases were extracted with DCM (4×2 L). The combined organic extracts were dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to yield a solid. The crude solid was pulverized, TBME (2000 mL) was added and the mixture was stirred at 50° C. for 1 hour, followed by 1 hour at room temperature. The resulting suspension was filtered, washing the solid with TBME (4×500 mL). The isolated solid was dried under vacuum at 45° C. for 16 hours to afford the title compound;
Quantity
700 g
Type
reactant
Reaction Step One
Name
Quantity
3000 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1778 mL
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
reactant
Reaction Step Three
Name
Quantity
1300 mL
Type
solvent
Reaction Step Three
Quantity
1300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Cyclohexylhydrazine hydrochloride (700 g, 4643 mmol) was added to a stirred solution of DCM (3000 ml) and ice cold 2M NaOH solution (1778 mL, 3556 mmol) and this was stirred for 10 minutes at RT. The phases were separated and the aqueous layer was washed with DCM (4×2000 ml). The combined organic extracts were dried over anhydrous sodium sulphate, filtered and concentrated under reduced pressure to give a yellow solid. The solid cyclohexylhydrazine (406 g, 3556 mmol) was dissolved in water (1300 mL) and acetic acid (1300 mL) and treated with ethyl acetoacetate (450 mL, 3556 mmol). The reaction mixture was heated to 85° C. and stirred for 1 hour. The resulting mixture was concentrated to dryness under reduced pressure and the residue was dissolved in DCM (3000 ml) and water (1000 ml). The mixture was neutralized with 2M potassium carbonate to pH>9, the resulting phases were separated and the organic extract was washed with brine (1×2 L). The first aqueous layer was saturated with sodium chloride and both aqueous phases washed with DCM (4×2 L). The combined organic extracts were dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give a beige solid. The crude product was ground to a powder, TBME (2000 ml) was added and the mixture was stirred at 50° C. for 1 hour, followed by 1 hour at room temperature. The resulting solid was collected by filtration, washed with TBME (4×500 ml) and dried under vacuum at 45° C. for 16 hours to yield the title compound as off-white crystals.
Quantity
700 g
Type
reactant
Reaction Step One
Name
Quantity
3000 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1778 mL
Type
reactant
Reaction Step One
Quantity
406 g
Type
reactant
Reaction Step Two
Name
Quantity
1300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2000 mL
Type
solvent
Reaction Step Four
Quantity
450 mL
Type
reactant
Reaction Step Five
Quantity
1300 mL
Type
solvent
Reaction Step Five

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